Cas no 509-86-4 (2,4,6(1H,3H,5H)-Pyrimidinetrione,5-(1-cyclohepten-1-yl)-5-ethyl-)

509-86-4 structure
Productnaam:2,4,6(1H,3H,5H)-Pyrimidinetrione,5-(1-cyclohepten-1-yl)-5-ethyl-
2,4,6(1H,3H,5H)-Pyrimidinetrione,5-(1-cyclohepten-1-yl)-5-ethyl- Chemische en fysische eigenschappen
Naam en identificatie
-
- 2,4,6(1H,3H,5H)-Pyrimidinetrione,5-(1-cyclohepten-1-yl)-5-ethyl-
- 5-(cyclohepten-1-yl)-5-ethyl-1,3-diazinane-2,4,6-trione
- Heptabarb
- 5-(1-Cyclohepten-1-Yl)-5-ethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- 5-(1-Cyclohepten-1-yl)-5-ethylbarbituric acid
- 5-Ethyl-5-cycloheptenylbarbituric acid
- Barbituric acid, 5-(1-cyclohepten-1-yl)-5-ethyl-
- Cycloheptenylethylbarbituric acid
- Cycloheptenylethylmalonylurea
- G 475
- Heptabarbitone
- Heptabarbum
- Heptadorm
- Heptamal
- Medapan
- Medomin
- Medomine
- Noctyn
- C17725
- NS00009770
- 5-(1-Cycloheptenyl)-5-ethylbarbitursaeure
- 5-(cyclohept-1-en-1-yl)-5-ethyl-1,3-diazinane-2,4,6-trione
- 5-Ethyl-5-(1'-cycloheptenyl)-barbituric acid
- HEPTABARBITAL [MI]
- 509-86-4
- Heptabarbital
- SCHEMBL713359
- Heptabarbital [INN]
- Heptabarbo [INN-Spanish]
- PAZQYDJGLKSCSI-UHFFFAOYSA-N
- UNII-V10R70ML23
- 5-(Cyclohepten-1-yl)-5-ethylbarbituric acid
- DB01354
- Heptbarbital
- Heptabarbum [INN-Latin]
- 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-(1-cyclohepten-1-yl)-5-ethyl-
- EINECS 208-107-6
- Heptabarbe
- V10R70ML23
- Heptabarb [INN]
- Heptamalum
- CHEBI:81297
- Heptabarbo
- Heptabarbe [INN-French]
- CHEMBL468837
- DTXSID10198927
- Q410829
- HEPTABARB [WHO-DD]
-
- Inchi: InChI=1S/C13H18N2O3/c1-2-13(9-7-5-3-4-6-8-9)10(16)14-12(18)15-11(13)17/h7H,2-6,8H2,1H3,(H2,14,15,16,17,18)
- InChI-sleutel: PAZQYDJGLKSCSI-UHFFFAOYSA-N
- LACHT: CCC1(C(=O)NC(=O)NC1=O)C2=CCCCCC2
Berekende eigenschappen
- Exacte massa: 250.13184
- Monoisotopische massa: 250.131742
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 18
- Aantal draaibare bindingen: 2
- Complexiteit: 406
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 75.3
- XLogP3: 2
Experimentele eigenschappen
- Dichtheid: 1.1307 (rough estimate)
- Smeltpunt: 174°
- Kookpunt: 393.43°C (rough estimate)
- Vlampunt: °C
- Brekindex: 1.6450 (estimate)
- PSA: 75.27
- LogboekP: 2.19110
2,4,6(1H,3H,5H)-Pyrimidinetrione,5-(1-cyclohepten-1-yl)-5-ethyl- Beveiligingsinformatie
- Vervoersnummer gevaarlijk materiaal:3249
- PackingGroup:III
- Gevaarklasse:6.1(b)
2,4,6(1H,3H,5H)-Pyrimidinetrione,5-(1-cyclohepten-1-yl)-5-ethyl- Gerelateerde literatuur
-
1. Structure–activity relations and receptor modelling of convulsant and anticonvulsant barbiturates from crystallographic dataGraham P. Jones,Peter R. Andrews J. Chem. Soc. Perkin Trans. 2 1987 415
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Anusha Komati,Ajay Anand,Hussain Shaik,Mohana Krishna Reddy Mudiam,Katragadda Suresh Babu,Ashok Kumar Tiwari Food Funct. 2020 11 5486
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